Gadoxetic acid is synthesized from gadolinium, a rare earth element, through complex chemical processes that involve the formation of chelates. The compound is commercially produced by pharmaceutical companies, notably Bayer Pharmaceuticals, which markets it under the brand name Eovist in the United States and Primovist in other regions.
Gadoxetic acid falls under the category of gadolinium-based contrast agents (GBCAs). It is specifically classified as a hepatobiliary agent due to its selective uptake by liver cells, distinguishing it from conventional extracellular GBCAs that are primarily eliminated via renal pathways.
The synthesis of gadoxetic acid involves several steps, including the formation of the gadolinium complex with ethoxybenzyl diethylenetriamine penta-acetic acid. The purification processes are critical to ensure high purity levels necessary for clinical use.
The synthesis typically yields gadoxetic acid with high purity (over 99%) through careful monitoring of reaction conditions such as temperature, pH, and reaction time. The purification process can achieve yields exceeding 70% depending on the specific method used .
Gadoxetic acid has a complex molecular structure characterized by a gadolinium ion coordinated to a chelating ligand that includes ethoxybenzyl groups. The molecular formula is , indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and gadolinium.
Gadoxetic acid undergoes various chemical reactions primarily related to its coordination chemistry. It can form stable complexes with other metal ions but is specifically designed to remain stable in biological environments while being excreted by hepatocytes.
The primary reaction involves the interaction of gadoxetic acid with water molecules in biological tissues, which facilitates its function as a contrast agent during magnetic resonance imaging. Its stability under physiological conditions allows for effective imaging without significant degradation or loss of efficacy.
Upon administration, gadoxetic acid is rapidly distributed in the vascular space before being taken up by functioning hepatocytes. Approximately 50% of the administered dose is absorbed by liver cells within minutes, where it enhances T1-weighted magnetic resonance images by increasing signal intensity .
Relevant analyses indicate that gadoxetic acid maintains its integrity during storage and use in clinical settings.
Gadoxetic acid is primarily utilized in magnetic resonance imaging for:
Recent advancements have also explored its use in abbreviated MRI protocols that aim to reduce examination times while maintaining diagnostic accuracy .
Gadoxetic acid uptake into hepatocytes is mediated primarily by organic anion transporting polypeptides (OATPs), specifically isoforms OATP1B1 and OATP1B3. These transporters reside on the sinusoidal (basolateral) membrane of hepatocytes and facilitate the active influx of amphipathic anionic compounds [2] [6]. Key characteristics include:
Table 1: Key OATP Transporters in Gadoxetic Acid Uptake
Transporter | Expression Pattern | Role in Gadoxetic Acid Uptake | Clinical Impact of Dysfunction |
---|---|---|---|
OATP1B1 | Uniform (whole liver) | Primary influx mechanism | Reduced enhancement in liver dysfunction |
OATP1B3 | Perivenous hepatocytes | Secondary influx pathway | Regional signal variability in HBP |
Following hepatocyte uptake, gadoxetic acid undergoes canalicular excretion via ATP-dependent transporters, predominantly multidrug resistance-associated protein 2 (MRP2/ABCC2) [2] [6]. Additional efflux occurs via MRP3 into sinusoids under pathological conditions:
Gadoxetic acid exhibits balanced elimination via renal (50%) and hepatobiliary (50%) routes in individuals with normal organ function [1] [6]. This duality adapts under pathology:
Table 2: Elimination Pathways in Normal and Impaired Organ Function
Condition | Renal Excretion | Hepatobiliary Excretion | Half-life (t1/2) | Key Biomarkers |
---|---|---|---|---|
Normal | 50% | 50% | 0.91–0.95 hours | LSC >1.5; HeF >0.45 |
Liver Cirrhosis | 70–80% | 10–20% | 2.3–3.5 hours | LSC <1.5; HeF <0.30 |
Renal Failure | <10% | 70–90% | 4.8–6.2 hours | Dialysis clearance: 76% in 3 sessions |
Gadoxetic acid’s protein binding and relaxivity properties underpin its efficacy as an MRI contrast agent:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1